![molecular formula C18H14O2S2 B296077 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone](/img/structure/B296077.png)
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone, also known as DMDD, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. DMDD is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 358.4 g/mol.
Mécanisme D'action
The mechanism of action of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the inhibition of bacterial and viral growth. 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone has also been shown to modulate the expression of various genes and proteins involved in cellular signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone for lab experiments is its high solubility in organic solvents, which makes it easy to work with in vitro experiments. 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone is its potential toxicity, which can limit its use in in vivo experiments.
Orientations Futures
There are several future directions for the study of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone, including the investigation of its potential as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. Further studies are also needed to elucidate the mechanism of action of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone and its effects on cellular signaling and metabolism. Additionally, the development of new synthetic methods for 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone and its analogs could lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion
In conclusion, 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the inhibition of bacterial and viral growth. Although further studies are needed to fully understand the mechanism of action of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone, its potential as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases makes it a promising compound for future research.
Méthodes De Synthèse
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone can be synthesized using a variety of methods, including the reaction of 4-methoxybenzaldehyde with 1,2-dithiol-3-thione in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with acetophenone to form 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone. Another method involves the reaction of 4-methoxybenzaldehyde with 1,2-dithiol-3-thione in the presence of a catalyst such as p-toluenesulfonic acid, followed by the reaction with benzoyl chloride to form 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone.
Applications De Recherche Scientifique
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone has been shown to inhibit the growth of bacteria and viruses by disrupting their membrane integrity.
Propriétés
Formule moléculaire |
C18H14O2S2 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(2Z)-2-[5-(4-methoxyphenyl)dithiol-3-ylidene]-1-phenylethanone |
InChI |
InChI=1S/C18H14O2S2/c1-20-15-9-7-14(8-10-15)18-12-16(21-22-18)11-17(19)13-5-3-2-4-6-13/h2-12H,1H3/b16-11- |
Clé InChI |
QZVCHLMJOAYCLQ-WJDWOHSUSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=C/C(=C/C(=O)C3=CC=CC=C3)/SS2 |
SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=O)C3=CC=CC=C3)SS2 |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=CC(=O)C3=CC=CC=C3)SS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)

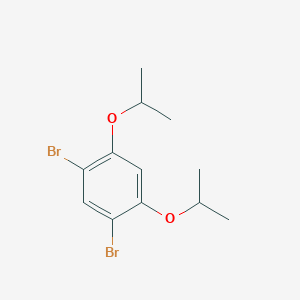
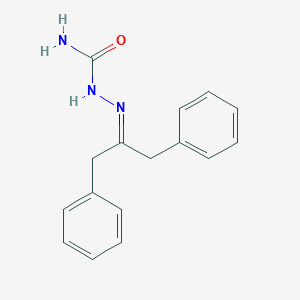
![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
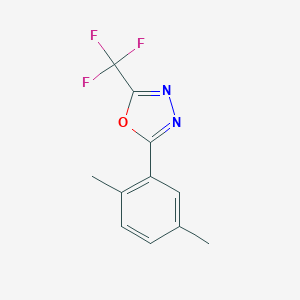
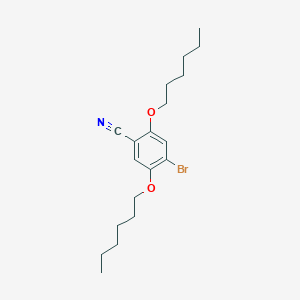
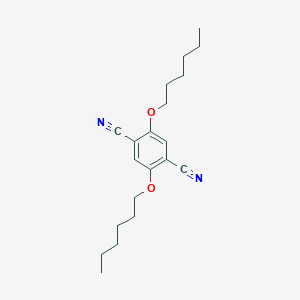
![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)